molecular formula C5H5ClN4O2 B081018 4-Chloro-6-methyl-5-nitropyrimidin-2-amine CAS No. 13162-24-8

4-Chloro-6-methyl-5-nitropyrimidin-2-amine

Cat. No.: B081018
CAS No.: 13162-24-8
M. Wt: 188.57 g/mol
InChI Key: GZVHDXMPPJYNJK-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-5-nitropyrimidin-2-amine is a heterocyclic aromatic compound belonging to the pyrimidine family. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chlorine atom at the 4th position, a methyl group at the 6th position, and a nitro group at the 5th position on the pyrimidine ring, along with an amine group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-5-nitropyrimidin-2-amine typically involves the nitration of 4-chloro-6-methylpyrimidin-2-amine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5th position.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-5-nitropyrimidin-2-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4th position can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methyl group at the 6th position can be oxidized to a carboxylic acid group using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like potassium tert-butoxide and N-methylpyrrolidone are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4) are employed.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.

    Reduction: 4-Chloro-6-methyl-5-aminopyrimidin-2-amine.

    Oxidation: 4-Chloro-6-carboxy-5-nitropyrimidin-2-amine.

Scientific Research Applications

4-Chloro-6-methyl-5-nitropyrimidin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.

    Agricultural Chemistry: It is used in the development of agrochemicals, including fungicides and herbicides.

    Material Science: The compound is explored for its potential use in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-5-nitropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group and the chlorine atom enhances its binding affinity to these targets, leading to the modulation of biological pathways. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N-methyl-5-nitropyrimidin-4-amine
  • 6-Chloro-N-ethyl-5-nitropyrimidin-4-amine

Comparison

4-Chloro-6-methyl-5-nitropyrimidin-2-amine is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in drug development and agrochemical research.

Properties

IUPAC Name

4-chloro-6-methyl-5-nitropyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN4O2/c1-2-3(10(11)12)4(6)9-5(7)8-2/h1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVHDXMPPJYNJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80291156
Record name 4-chloro-6-methyl-5-nitropyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13162-24-8
Record name 13162-24-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73543
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-6-methyl-5-nitropyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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